molecular formula C19H23ClN4O2S B1681252 Telenzepine CAS No. 80880-90-6

Telenzepine

カタログ番号: B1681252
CAS番号: 80880-90-6
分子量: 406.9 g/mol
InChIキー: XZVKOMOTDZLLDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

テレンゼピンは、次のようなさまざまな化学反応を起こします。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。 これらの反応で生成される主な生成物は、使用された特定の条件と試薬によって異なります .

生物活性

Telenzepine is a selective antagonist of the muscarinic M1 receptor, known for its potent effects on gastric and salivary secretions. It is an analogue of pirenzepine, exhibiting significantly higher potency and selectivity for M1 receptors. This compound has been studied extensively for its biological activity, particularly in the context of gastrointestinal disorders and potential therapeutic applications.

This compound demonstrates remarkable potency compared to its predecessor, pirenzepine. It has been shown to be 25 to 50 times more potent as an inhibitor of gastric and salivary secretion, respectively . In a controlled study, this compound at doses of 2 mg, 3 mg, and 5 mg significantly inhibited gastric acid secretion in healthy subjects, with mean percentages of inhibition reaching up to 64% at the highest dose .

The mechanism by which this compound operates involves the blockade of M1 receptors, which are primarily involved in the regulation of gastric acid secretion. The (+) enantiomer of this compound has been found to be more effective than the (-) enantiomer across various assays, indicating a high enantiomeric potency ratio ranging from 50 to 400 , depending on the receptor subtype .

Comparative Efficacy

In studies comparing this compound with pirenzepine, it was found that this compound not only inhibited gastric acid secretion more effectively but also had a more pronounced effect on salivary secretion. For instance, while pirenzepine reduced salivary output moderately, this compound caused a significant decline in salivary output at all tested doses .

CompoundGastric Acid Inhibition (%)Salivary Secretion Reduction (g/3h)
This compound 2 mg48%136 ± 45
This compound 3 mg61%95 ± 39
This compound 5 mg64%39 ± 13
Pirenzepine 50 mg37%136 ± 45

Clinical Applications and Case Studies

This compound's effectiveness in treating gastric disorders has been supported by various clinical trials. One significant study involved patients with benign stomach ulcer disease, where this compound was administered at a dose of 3 mg nocte compared to 300 mg ranitidine nocte . The results indicated that this compound was effective in reducing symptoms associated with ulcers .

However, its application in other conditions such as asthma has shown mixed results. A study aimed at assessing its efficacy in preventing nocturnal asthma did not find significant improvements in peak expiratory flow rates compared to placebo . This suggests that while this compound is effective for certain gastrointestinal conditions, its role in respiratory disorders may be limited.

Research Findings

The biological activity of this compound has been investigated through various methodologies, including:

  • Binding Affinity Studies : this compound derivatives have been developed to explore their binding affinities at muscarinic receptors. These studies revealed high affinity values (Ki) in the nanomolar range for M1 receptors .
  • Functional Assays : In vitro studies using rabbit vas deferens and rat atria confirmed the affinity constants and potency ratios consistent with muscarinic receptor binding assays .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown that it achieves therapeutic levels rapidly after oral administration, supporting its potential as a treatment option for gastric disorders.

特性

CAS番号

80880-90-6

分子式

C19H23ClN4O2S

分子量

406.9 g/mol

IUPAC名

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;hydrochloride

InChI

InChI=1S/C19H22N4O2S.ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;/h3-6,12H,7-11H2,1-2H3,(H,20,25);1H

InChIキー

XZVKOMOTDZLLDN-UHFFFAOYSA-N

SMILES

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C

正規SMILES

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl

外観

Solid powder

Key on ui other cas no.

80880-90-6

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4,9-dihydro-3-methyl-4-((4-methyl-1-piperazinyl)acetyl)-10H-thieno(3,4-b)(1,5)benzodiazepin-10-one
telenzepine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telenzepine
Reactant of Route 2
Telenzepine
Reactant of Route 3
Reactant of Route 3
Telenzepine
Reactant of Route 4
Telenzepine
Reactant of Route 5
Telenzepine
Reactant of Route 6
Telenzepine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。